molecular formula C18H24N2O3 B1666025 Amquinate CAS No. 17230-85-2

Amquinate

Cat. No.: B1666025
CAS No.: 17230-85-2
M. Wt: 316.4 g/mol
InChI Key: NMYCTBARPUAEQN-UHFFFAOYSA-N
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Description

Amquinate (methyl 7-(diethylamino)-4-hydroxy-6-propyl-3-quinolinecarboxylate) is a synthetic quinoline derivative with antiprotozoal and antifungal properties. Its molecular formula is C₁₈H₂₄N₂O₃, and it is regulated under the FDA Unique Ingredient Identifier 21N28Z70CI . This compound is structurally characterized by a quinoline core substituted with diethylamino, hydroxyl, propyl, and methyl ester groups, as depicted in its SMILES notation: O=C1C2C([NH]CC1C(=O)OC)CC(N(CC)CC)C(CCC)C2 . It is classified under the Harmonized Tariff System (HS 29334910) and has been extensively patented (268 patents) for its therapeutic applications .

Properties

IUPAC Name

methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCTBARPUAEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169253
Record name Amquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17230-85-2
Record name Amquinate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMQUINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMQUINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amquinate typically involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Amquinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amquinate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.

    Biology: Studied for its antiparasitic activity and its effects on cellular processes.

    Medicine: Investigated for its potential use in treating parasitic infections and as a lead compound for developing new drugs.

    Industry: Utilized in the production of antiparasitic agents and other pharmaceuticals

Mechanism of Action

Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amquinate belongs to the quinoline family, which includes compounds like piperaquine, primaquine, and mefloquine, used primarily against protozoal infections such as malaria. Below is a detailed comparison based on molecular docking scores, physicochemical properties, and biological activity (Table 1).

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Compound Docking Score (kcal/mol) Solubility (LogS) LogP Polar Surface Area (Ų) Molecular Weight (Da) Reference
This compound -5.41 0.6142 1.7931 84.93 316.36
Piperaquine -5.30 0.2720 2.0563 69.61 535.51
Primaquine -5.86 0.4463 2.0124 70.21 259.35
Mefloquine -5.28 0.5712 1.5672 47.85 378.31
Amodiaquine -4.48 0.6480 1.5126 67.82 355.87

Key Findings:

Docking Affinity: this compound exhibits moderate docking affinity (-5.41 kcal/mol) compared to primaquine (-5.86 kcal/mol), a potent antimalarial. This suggests primaquine may bind more effectively to target enzymes like Plasmodium M18 aspartyl aminopeptidase .

mefloquine’s 0.5712) .

Structural Nuances: Unlike piperaquine, which has a bis-quinoline structure, this compound’s mono-quinoline scaffold with a methyl ester group may reduce off-target interactions but limit broad-spectrum efficacy .

Functional Analogues:

  • Artemotil (beta-arteether) : A sesquiterpene lactone antimalarial with a distinct mechanism (endoperoxide-mediated radical damage). Unlike this compound, artemotil has higher solubility (LogS ≈ 0.8) and targets heme detoxification pathways .
  • Lumefantrine : A fluorene derivative used in combination therapies. It has a higher LogP (6.2) than this compound, enhancing lipid accumulation but increasing hepatotoxicity risks .

Critical Considerations

  • Structure-Activity Relationship (SAR): While this compound shares a quinoline core with primaquine and amodiaquine, minor substitutions (e.g., diethylamino vs. methoxy groups) drastically alter target specificity and pharmacokinetics .
  • Biological Activity vs. For example, this compound and piperaquine share a quinoline backbone but differ 3.5-fold in docking scores against Plasmodium targets .

Biological Activity

Amquinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from various studies, including case studies and data tables.

Overview of this compound

This compound, a member of the piperidine alkaloids, has been studied for its diverse biological properties. Its structure allows for various substitutions that can influence its activity against different pathogens. The compound's mechanism of action primarily involves interference with microbial cell functions, making it a candidate for further pharmaceutical development.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Various studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

Key Findings

  • Antibacterial Spectrum :
    • This compound showed strong inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 0.0048 mg/mL against certain strains .
    • The compound's activity was enhanced by specific substitutions on the piperidine ring, such as hydroxy and methyl groups .
  • Comparison with Standard Antibiotics :
    • In comparative studies, this compound exhibited zones of inhibition greater than those observed with standard antibiotics like ampicillin, particularly against Bacillus subtilis and Salmonella typhi .

Data Table: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.03120
Escherichia coli0.004824
Bacillus subtilis0.019522
Salmonella typhi0.062521

Antifungal Activity

In addition to its antibacterial properties, this compound has also been assessed for antifungal activity.

Key Findings

  • Efficacy Against Fungi :
    • The compound showed moderate antifungal activity against Candida albicans, with notable MIC values indicating potential therapeutic applications .
    • However, it was less effective against certain fungal strains such as Fusarium verticillioides and Penicillium digitatum, highlighting the need for further structural modifications to enhance efficacy .

Data Table: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium verticillioidesNo effect
Penicillium digitatumNo effect

Case Studies

Several case studies have illustrated the potential applications of this compound in clinical settings:

  • Case Study on Wound Infections :
    • A clinical trial involving patients with chronic wound infections demonstrated that topical application of this compound significantly reduced microbial load compared to placebo treatments.
  • Case Study on Systemic Infections :
    • In a controlled study involving patients with systemic infections caused by resistant bacterial strains, this compound was administered as an adjunct therapy, resulting in improved patient outcomes and reduced hospitalization duration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amquinate
Reactant of Route 2
Amquinate

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